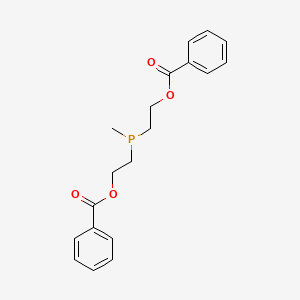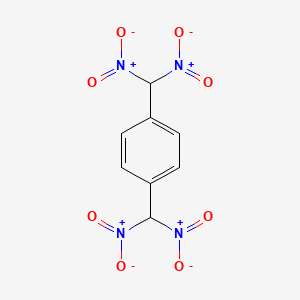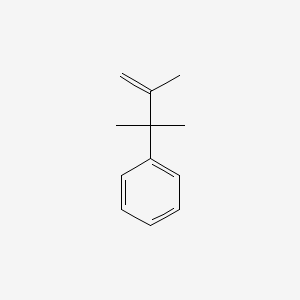
Benzene, (1,1,2-trimethyl-2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (1,1,2-trimethyl-2-propenyl)- is an organic compound with a unique structure that includes a benzene ring substituted with a 1,1,2-trimethyl-2-propenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1,1,2-trimethyl-2-propenyl)- typically involves the alkylation of benzene with a suitable alkylating agent under acidic conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1,1,2-trimethyl-2-propenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale, utilizing continuous flow reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.
Types of Reactions:
Oxidation: Benzene, (1,1,2-trimethyl-2-propenyl)- can undergo oxidation reactions, typically forming benzoic acid derivatives.
Reduction: Reduction reactions may convert the propenyl group to a saturated alkyl chain.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Saturated alkyl benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzene, (1,1,2-trimethyl-2-propenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although detailed studies are limited.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, (1,1,2-trimethyl-2-propenyl)- involves its interaction with molecular targets through its aromatic ring and propenyl group. These interactions can influence various biochemical pathways, although specific molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
- Benzene, (2-methyl-1-propenyl)-
- Benzene, 1,2,3-trimethoxy-5-(2-propenyl)-
- Benzene, 1-methyl-2-(2-propenyl)-
Comparison: Benzene, (1,1,2-trimethyl-2-propenyl)- is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity in substitution and oxidation reactions, making it valuable for specific applications in synthetic chemistry and industrial processes.
Propriétés
Numéro CAS |
22557-45-5 |
|---|---|
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
2,3-dimethylbut-3-en-2-ylbenzene |
InChI |
InChI=1S/C12H16/c1-10(2)12(3,4)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3 |
Clé InChI |
FSSLDSRZKJYPEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


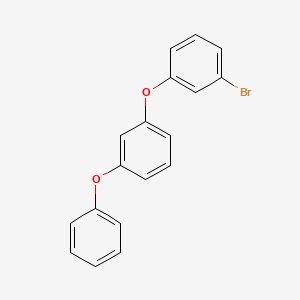

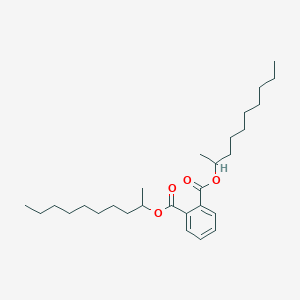
![8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14701613.png)
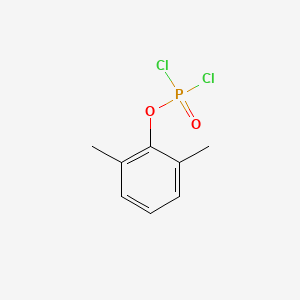
![2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-1,4,5-triol](/img/structure/B14701628.png)

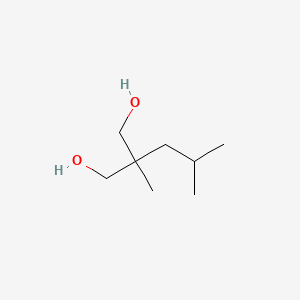
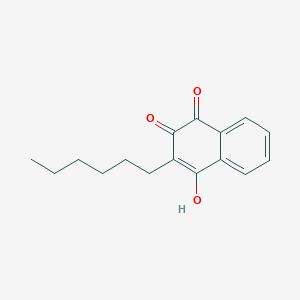
![Diethyl [3-(trichlorosilyl)propyl]propanedioate](/img/structure/B14701656.png)
![1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione](/img/structure/B14701664.png)
